Pheganomycin DR is a peptide antibiotic produced by certain strains of Streptomyces, specifically Streptomyces cirratus. This compound is of significant interest due to its unique structure and biological activity. Pheganomycin DR consists of a nonproteinogenic amino acid, (S)-2-(3,5-dihydroxy-4-hydroxymethylphenyl)-2-guanidinoacetic acid, which is linked to a core peptide structure. The biosynthesis of this compound involves complex enzymatic pathways, making it a valuable subject for research in peptide synthesis and antibiotic development.
Pheganomycin DR is classified as a peptide antibiotic. It is derived from the Streptomyces genus, which is well-known for producing various bioactive compounds. The specific gene cluster responsible for the biosynthesis of Pheganomycin DR has been identified, revealing a sophisticated mechanism that includes both ribosomal and non-ribosomal peptide synthesis pathways .
The synthesis of Pheganomycin DR involves a combination of ribosomal and non-ribosomal pathways. The key steps include:
Pheganomycin DR's molecular structure features a unique arrangement that includes:
The precise molecular formula and weight are not explicitly detailed in the available literature but can be inferred from its components.
Pheganomycin DR undergoes various chemical reactions typical for peptide antibiotics, including:
These reactions are critical for understanding how Pheganomycin DR can be utilized or modified for therapeutic applications.
The mechanism of action of Pheganomycin DR primarily involves:
Understanding this mechanism is essential for developing derivatives with enhanced efficacy or reduced resistance.
While specific physical properties such as melting point or solubility are not extensively documented, general properties associated with peptide antibiotics include:
Further characterization studies are necessary to establish comprehensive data on these properties.
Pheganomycin DR has several scientific applications, including:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: